methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate
Overview
Description
Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Marine Alkaloid Analogs : A series of substituted ethyl compounds, including the tert-butoxycarbonyl group, were prepared to create analogs of the bis-indole alkaloid topsentin. These compounds were evaluated for anticancer activity against various human tumor cell lines, highlighting their potential in medicinal chemistry (Carbone et al., 2013).
Novel Synthesis Methods : Innovative methods have been developed for synthesizing 1-methyl-1H-indole-3-carboxylates. These methods emphasize functionalizing the α carbon of an iminium from tertiary amines, offering efficient and high-yield procedures for preparing indole derivatives (Akbari & Muhammad Saleh Faryabi, 2023).
Catalytic Applications in Organic Chemistry : Compounds containing the tert-butylimines group have been used in palladium-catalyzed intramolecular iminoannulation, producing various gamma-carboline derivatives. This showcases the utility of such compounds in catalytic transformations in organic synthesis (Zhang & Larock, 2003).
Crystallography and Structural Analysis : Enantiopure coordination partners for cations, such as (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, have been studied for their structural properties, using diffraction, CD spectroscopy, and theoretical calculations. This indicates the role of such compounds in detailed structural analysis (Wang & Englert, 2019).
Preparation of Indoles and Oxindoles : Research has been conducted on the preparation of indoles and oxindoles from tert-butoxycarbonyl-anilines. These studies contribute significantly to the field of heterocyclic chemistry, offering routes to create valuable compounds for pharmaceutical applications (Clark et al., 1991).
Synthesis of Fluorescent Amino Acid Derivatives : Methods have been developed to synthesize highly fluorescent amino acid derivatives, starting from substrates like 1H-indole-3-carbaldehyde. These derivatives are of interest due to their high fluorescence quantum yield, highlighting the importance of these compounds in developing new photophysical materials (Guzow et al., 2001).
Properties
IUPAC Name |
methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)21-14(18)10-17-9-12(15(19)20-4)11-7-5-6-8-13(11)17/h5-9H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVYWURSQNPZEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C2=CC=CC=C21)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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